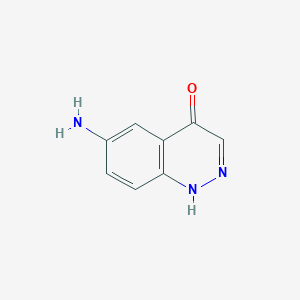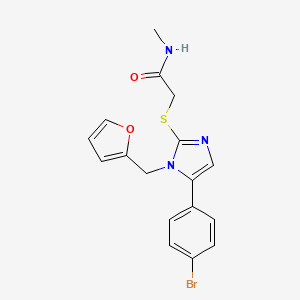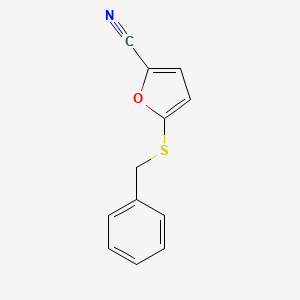
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene, also known as MDPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDPB belongs to the class of phenylpropanoid compounds and is structurally similar to the well-known compound safrole.
Mecanismo De Acción
The mechanism of action of 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene is not fully understood, but it is believed to involve the modulation of several signaling pathways. 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. Additionally, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to have several biochemical and physiological effects. In cancer research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In Alzheimer's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and decreasing the expression of pro-inflammatory cytokines. In Parkinson's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to increase dopamine levels and protect against dopaminergic neuron damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene in lab experiments is its potential therapeutic applications for several diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. One limitation of using 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene in lab experiments is its limited availability, as it is not commercially available and must be synthesized in the lab. Another limitation is the lack of comprehensive studies on its safety and toxicity.
Direcciones Futuras
There are several future directions for 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene research. One direction is to further investigate its potential therapeutic applications for other diseases, such as diabetes and cardiovascular disease. Another direction is to study its safety and toxicity profile in more detail. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene involves the reaction of 1,2-methylenedioxybenzene with 1,2,3-trihydroxypropane in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further converted to 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene. The yield of 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has shown potential as a therapeutic agent for several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to protect against amyloid-beta-induced neurotoxicity and improve cognitive function. In Parkinson's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to protect against dopaminergic neuron damage and improve motor function.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propane-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-4-7(12)10(13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7,10-13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZUVCXCGJHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)
![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)

![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)


![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)

![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)